[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine

medicinal chemistry fragment-based drug discovery kinase inhibitor design

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3), also known as 4-(aminomethyl)-1-(2-pyrimidinyl)piperidine, is a heterocyclic primary amine building block (C10H16N4, MW 192.26) comprising a 2-aminopyrimidine moiety linked to a piperidine ring bearing a free aminomethyl group at the 4-position. The 2-aminopyrimidine scaffold is a recognized pharmacophore in numerous kinase inhibitor and GPCR-targeted drug discovery programs.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 158958-53-3
Cat. No. B175664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine
CAS158958-53-3
Synonyms(1-PyriMidin-2-ylpiperid-4-yl)MethylaMine, 97%
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C2=NC=CC=N2
InChIInChI=1S/C10H16N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8,11H2
InChIKeyZADAPLCYCBLHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3) for Chemical Sourcing Decisions


[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3), also known as 4-(aminomethyl)-1-(2-pyrimidinyl)piperidine, is a heterocyclic primary amine building block (C10H16N4, MW 192.26) comprising a 2-aminopyrimidine moiety linked to a piperidine ring bearing a free aminomethyl group at the 4-position [1]. The 2-aminopyrimidine scaffold is a recognized pharmacophore in numerous kinase inhibitor and GPCR-targeted drug discovery programs [2]. This compound is supplied as the free base at purities of 95% to 97%+ with batch-specific QC documentation including NMR, HPLC, and GC from multiple global vendors .

Why In-Class Pyrimidine-Piperidine Building Blocks Cannot Substitute for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3)


The 2-pyrimidinyl regioisomer, the free primary aminomethyl group at the piperidine 4-position, and the methylene spacer between the amine and the piperidine ring together define a unique vector geometry and reactivity profile that is not replicated by generic in-class alternatives. The 4-pyrimidinyl regioisomer (CAS 876144-84-2) presents a different hydrogen-bond acceptor/donor pattern at the pyrimidine ring that alters target engagement . The direct 4-amino analog (CAS 412355-81-8) lacks the methylene spacer, reducing conformational flexibility and changing the pKa of the exocyclic amine . The 3-aminomethyl positional isomer (CAS 912761-20-7) projects the amine vector at a different dihedral angle, incompatible with structure-based design trajectories that have been validated crystallographically for the 4-substituted scaffold [1]. These structural distinctions mean that substitution without re-optimization of the downstream SAR cannot be assumed to preserve activity.

Quantitative Differentiation Evidence for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3) Against Closest Analogs


Regiochemical Differentiation: 2-Pyrimidinyl vs. 4-Pyrimidinyl Attachment Dictates Pharmacophoric Compatibility

The 2-aminopyrimidine motif, in which the pyrimidine nitrogen atoms are positioned ortho and para to the exocyclic amine, is a privileged pharmacophore for ATP-competitive kinase inhibition and Wnt/β-catenin modulation [1]. In the Pelletier et al. (2009) hit-to-lead campaign, the 2-pyrimidinyl-piperidine scaffold (the core of CAS 158958-53-3) was the template from which WAY-262611 (EC50 = 0.63 μM in TCF-luciferase assay; no GSK-3β inhibition at IC50 >100 μM) was derived by elaboration at the pyrimidine 4-position . The 4-pyrimidinyl regioisomer (CAS 876144-84-2) cannot engage the same hinge-binding hydrogen-bond network in kinases because the nitrogen placement is reversed .

medicinal chemistry fragment-based drug discovery kinase inhibitor design

Functional Handle Differentiation: Free Aminomethyl Spacer Enables Fragment Elaboration with Conserved Binding Pose

In the GSK fragment screening campaign against Mycobacterium tuberculosis InhA (Prati et al., ChemMedChem 2018), fragments built on the 1-(pyrimidin-2-yl)piperidine scaffold with functional group complexity (FGC) at the 4-position were shown to maintain their binding pose during fragment elaboration [1]. The N-acetylated derivative N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide (directly derived from CAS 158958-53-3 by acylation of the free amine) was co-crystallized with InhA (PDB ID: 5OIN, resolution 2.82 Å) [2]. Further elaboration of this scaffold produced compound 45 with an InhA pIC50 of 8.1 ± 0.27 (IC50 ≈ 7.9 nM) [1]. The direct 4-amino analog (CAS 412355-81-8), lacking the methylene spacer, would project the derivatization handle at a different distance and angle from the piperidine ring, incompatible with the crystallographically validated binding trajectory.

fragment-based drug discovery InhA inhibition tuberculosis structure-based design

Provenance as Key Synthetic Intermediate for WAY-262611 (Wnt/β-Catenin Agonist, EC50 = 0.63 μM)

The target compound is the unsubstituted core scaffold from which WAY-262611 (CAS 1123231-07-1) was derived by Suzuki coupling of a naphthalen-2-yl group at the pyrimidine 4-position [1]. WAY-262611 is a characterized Wnt/β-catenin agonist with EC50 = 0.63 μM in TCF-luciferase reporter assay and no affinity for GSK-3β (IC50 >100 μM), demonstrating target selectivity . In ovariectomized rats, WAY-262611 produced a dose-dependent increase in trabecular bone formation rate following oral administration, confirming in vivo efficacy [1]. This establishes a direct lineage: CAS 158958-53-3 → 4-bromo/iodo intermediate → WAY-262611. The 3-aminomethyl positional isomer (CAS 912761-20-7) cannot be carried through the same synthetic sequence to yield the same bioactive geometry because the aminomethyl exit vector is projected from a different ring carbon.

Wnt signaling bone anabolic agent Dkk-1 inhibitor drug discovery

Analytical Purity and QC Documentation: Verified 95–97%+ with Multi-Technique Batch Data

Commercially available [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine is supplied with documented purity specifications ranging from 95% (AKSci, Bidepharm, CymitQuimica) to 97% (Leyan, Beyotime, MolCore) . Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC analyses for each lot . The dihydrochloride salt form (CAS 170353-31-8, purity 97%, MW 265.18) is also available from Fluorochem for applications requiring aqueous solubility . By comparison, the 4-pyrimidinyl regioisomer (CAS 876144-84-2) has fewer documented suppliers and typically lacks the same breadth of batch analytical characterization .

quality control analytical chemistry procurement specification

Positional Isomer Specificity: 4-Aminomethyl vs. 3-Aminomethyl Exit Vector Geometry Determines Downstream SAR Trajectories

The 4-aminomethyl substitution on the piperidine ring projects the primary amine along an equatorial trajectory relative to the piperidine chair conformation, while the 3-aminomethyl isomer (CAS 912761-20-7) projects the amine vector at approximately 60° offset from this orientation . This geometric difference is non-trivial for structure-based design: when the amine is elaborated (e.g., to ureas, amides, or sulfonamides), the spatial positioning of the resulting functional group relative to the pyrimidine ring determines target complementarity. In the InhA fragment elaboration campaign, the 4-substituted pyrimidine-piperidine scaffold maintained binding pose conservation through multiple rounds of optimization (compounds 37–47, pIC50 range 4.1–8.1), demonstrating the robustness of this specific geometry [1].

structure-activity relationship conformational analysis scaffold design

Validated Application Scenarios for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS 158958-53-3) Based on Quantitative Evidence


Synthesis of Wnt/β-Catenin Agonists via Pyrimidine 4-Position Elaboration

This compound serves as the direct synthetic precursor to WAY-262611 and its analogs via Pd-catalyzed cross-coupling at the pyrimidine 4-position. The resulting Wnt/β-catenin agonists have demonstrated EC50 = 0.63 μM in TCF-luciferase reporter assays and dose-dependent increases in bone formation rate in ovariectomized rats [1]. Programs targeting osteoporosis, bone fracture repair, or Wnt-dependent oncology indications should procure this specific scaffold to access the published SAR trajectory.

Fragment-Based Drug Discovery Against NADH-Dependent Reductases (InhA)

The pyrimidine-piperidine scaffold with a free aminomethyl handle has been validated in fragment screening against M. tuberculosis InhA. The acetylated derivative (N-(1-(pyrimidin-2-yl)piperidin-4-yl)acetamide) was co-crystallized with InhA–NADH (PDB 5OIN), and subsequent fragment elaboration yielded compounds with pIC50 up to 8.1 [2]. Researchers pursuing direct InhA inhibitors for tuberculosis drug discovery should use this scaffold as the entry point for fragment growth strategies that preserve the crystallographically validated binding pose.

Kinase Inhibitor Library Synthesis Using the 2-Aminopyrimidine Pharmacophore

The 2-aminopyrimidine core is a privileged hinge-binding motif for ATP-competitive kinase inhibitors. The free primary amine at the piperidine 4-position permits rapid parallel derivatization (amide coupling, reductive amination, urea formation, sulfonamide synthesis) to generate focused libraries targeting the kinase solvent-exposed region [1]. The 95–97%+ purity with batch QC documentation ensures reliable stoichiometry in library synthesis .

CXCR4 Chemokine Receptor Antagonist Hit-to-Lead Exploration

N-substituted piperidin-4-yl-methanamine derivatives have been explored as CXCR4 chemokine receptor antagonists using structure-based virtual fragment screening and SAR studies [2]. The free amine of CAS 158958-53-3 can be diversified with diverse N-substituents to probe the CXCR4 binding site. The 2-pyrimidinyl attachment is critical for maintaining the fragment's positioning within the receptor's orthosteric or allosteric pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.